ジヒドロテトラメチルロザミン

説明

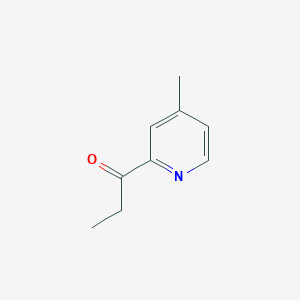

what is 'Dihydrotetramethylrosamine'? Dihydrotetramethylrosamine is a chemical compound used as a redox indicator in biochemical experiments. It is used to detect the presence of certain enzymes and to measure the rate of enzyme activity. the use of 'Dihydrotetramethylrosamine' Dihydrotetramethylrosamine is a chemical compound used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antifungals, antibiotics, and anticonvulsants. It is also used in the production of dyes and as a reagent in analytical chemistry. In addition, dihydrotetramethylrosamine has been studied for its potential use in cancer treatments. the chemistry of 'Dihydrotetramethylrosamine' Dihydrotetramethylrosamine is an organic compound that belongs to the family of compounds known as tetramethylrosamines. It is a colorless solid that has a molecular formula of C11H19NO2 and a molecular weight of 193.27 g/mol. It is an aromatic amine that is used as a precursor to other compounds, such as dyes and pharmaceuticals. Its chemical properties include a melting point of 68-70°C, a boiling point of 284°C, and a solubility in water of 0.03 g/L. It is slightly soluble in ethanol and insoluble in ether. It has a pKa of 11.5. the biochemical/physical effects of 'Dihydrotetramethylrosamine' Dihydrotetramethylrosamine (DHTMR) is a naturally occurring compound found in some plants. It is a derivative of tetramethylrosamine (TMR), a compound found in the bark of the Chinese magnolia tree. DHTMR has been studied for its potential medicinal properties, including anti-inflammatory, anti-oxidant, and anti-tumor activities. It has also been studied for its potential to inhibit the growth of certain types of cancer cells. At a biochemical level, DHTMR has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the activity of certain enzymes involved in inflammation. It has also been shown to reduce the production of reactive oxygen species, which are associated with oxidative stress and cell damage. Additionally, DHTMR has been shown to reduce the growth of certain types of cancer cells, including breast, prostate, and colon cancer cells. At a physical level, DHTMR has been shown to reduce the size of tumors in animal models. It has also been shown to improve the survival rate of animals with certain types of cancer. Additionally, DHTMR has been shown to reduce the severity of certain symptoms associated with cancer, such as pain and fatigue. the benefits of 'Dihydrotetramethylrosamine' Dihydrotetramethylrosamine is a compound that has a range of potential benefits. It has been studied for its potential anti-inflammatory, antioxidant, and anti-cancer properties. It is also being studied for its potential to reduce the risk of cardiovascular disease, Alzheimer’s disease, and diabetes. In addition, it may help to protect the liver from damage caused by toxins and drugs. Finally, it has been suggested that it may help to reduce symptoms associated with depression. the related research of 'Dihydrotetramethylrosamine' 1. Synthesis of Dihydrotetramethylrosamine and its Derivatives: A Review. 2. Synthesis of Dihydrotetramethylrosamine from 2-Amino-1,3-dithiane. 3. Biological Evaluation of Dihydrotetramethylrosamine Derivatives as Potential Anticancer Agents. 4. Synthesis and Biological Evaluation of Novel Dihydrotetramethylrosamine Derivatives as Potential Anticancer Agents. 5. Synthesis and Biological Evaluation of Novel Dihydrotetramethylrosamine Derivatives as Potential Inhibitors of Human Cancer Cells. 6. Synthesis and Biological Evaluation of Novel Dihydrotetramethylrosamine Derivatives as Potential Inhibitors of Human Tumor Necrosis Factor-α. 7. Novel Dihydrotetramethylrosamine Derivatives as Potential Inhibitors of Human Pancreatic Cancer Cells. 8. Synthesis and Biological Evaluation of Novel Dihydrotetramethylrosamine Derivatives as Potential Inhibitors of Human Prostate Cancer Cells. 9. Synthesis and Biological Evaluation of Novel Dihydrotetramethylrosamine Derivatives as Potential Inhibitors of Human Non-Small Cell Lung Cancer Cells. 10. Synthesis and Biological Evaluation of Novel Dihydrotetramethylrosamine Derivatives as Potential Inhibitors of Human Breast Cancer Cells.

科学的研究の応用

細胞酸化ストレス検出

ジヒドロテトラメチルロザミンは、細胞内の活性酸素種 (ROS)の検出に使用されます。 ROS によって酸化されると、テトラメチルロザミンに変換され、オレンジ色の蛍光を発します 。この特性は、細胞運動中の酸化剤の振動の研究に特に役立ち、酸化ストレスに対する細胞応答に関する洞察を提供します。

好中球遊走研究

この化合物は酸化されると蛍光を発するため、好中球遊走を観察するための貴重なツールとなります。 ジヒドロテトラメチルロザミンを含むマトリックスを移動する好中球は、その後に残される蛍光パターンによって追跡でき、これは免疫応答を理解するために重要です 。

プロテアーゼ活性モニタリング

DQ Green BSA などの基質と組み合わせて、ジヒドロテトラメチルロザミンは細胞外プロテアーゼ活性のモニタリングに役立ちます。 プロテアーゼは基質を切断し、緑色の蛍光ペプチドを生じ、一方ジヒドロテトラメチルロザミンは酸化活性を示し、これらの生物学的プロセスの二重モニタリングを可能にします 。

臨床研究と診断

ジヒドロテトラメチルロザミンの蛍光特性は、さまざまな疾患における特定のバイオマーカーを追跡および測定するための臨床研究に適用できます。 質量分析法への応用は、臨床的に重要なタンパク質や代謝物の検証を合理化できる可能性があります 。

作用機序

Target of Action

Dihydrotetramethylrosamine (DHTM Ros) primarily targets peroxidase enzymes . Peroxidases are a large family of enzymes that typically catalyze a reaction of the form:

Peroxidase+H2O2→Peroxidase(Fe4+=O)+H2O\text{Peroxidase} + H_2O_2 \rightarrow \text{Peroxidase} (Fe^{4+}=O) + H_2O Peroxidase+H2O2→Peroxidase(Fe4+=O)+H2O

The peroxidase enzymes play a crucial role in various biological processes, including hormone synthesis, immune response, and detoxification .

Mode of Action

DHTM Ros acts as a fluorogenic substrate for peroxidase . In the presence of peroxidase, DHTM Ros undergoes oxidation to form fluorescent tetramethylrosamine chloride . This reaction allows the detection and quantification of peroxidase activity in biological samples .

Result of Action

The primary result of DHTM Ros’s action is the production of fluorescent tetramethylrosamine chloride . This fluorescence can be detected and measured, providing a means to quantify peroxidase activity in a sample . The implications of this at the molecular and cellular level would depend on the specific context and the role of peroxidase in that context.

生化学分析

Biochemical Properties

Dihydrotetramethylrosamine plays a significant role in biochemical reactions as a substrate for peroxidase . The interaction between Dihydrotetramethylrosamine and peroxidase leads to the oxidation of Dihydrotetramethylrosamine to fluorescent tetramethylrosamine chloride . This reaction is crucial in various biochemical studies and applications.

Cellular Effects

The cellular effects of Dihydrotetramethylrosamine are primarily related to its role as a substrate for peroxidase

Molecular Mechanism

The molecular mechanism of Dihydrotetramethylrosamine involves its oxidation to fluorescent tetramethylrosamine chloride by peroxidase This process involves binding interactions with the enzyme peroxidase

特性

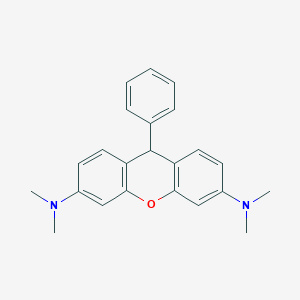

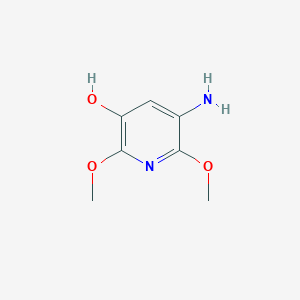

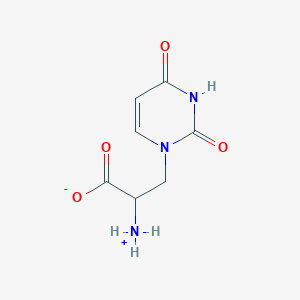

IUPAC Name |

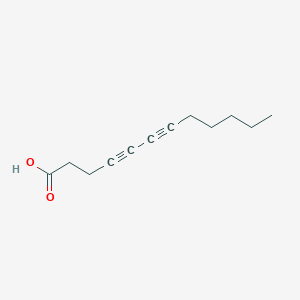

3-N,3-N,6-N,6-N-tetramethyl-9-phenyl-9H-xanthene-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c1-24(2)17-10-12-19-21(14-17)26-22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16/h5-15,23H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALQHVVMLBWIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)N(C)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147057 | |

| Record name | Dihydrotetramethylrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105284-17-1 | |

| Record name | Dihydrotetramethylrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105284171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrotetramethylrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dihydrotetramethylrosamine detect reactive oxygen species (ROS)?

A: Dihydrotetramethylrosamine (H2TMRos) is a non-fluorescent molecule in its reduced state. Upon reaction with ROS, particularly hydrogen peroxide, it undergoes oxidation to form a fluorescent product. This change in fluorescence intensity can then be measured and correlated to the amount of ROS present. [] This makes H2TMRos a valuable tool for visualizing and quantifying oxidative stress in biological systems. [, ]

Q2: In what biological contexts has Dihydrotetramethylrosamine been used to study oxidative stress?

A2: Dihydrotetramethylrosamine has proven valuable in diverse research areas. For instance, it has been used to investigate:

- Aminoglycoside ototoxicity: Researchers studying the damaging effects of antibiotics like gentamicin on inner ear cells have employed H2TMRos to track ROS production, a key contributor to cell death. [, , ]

- Neutrophil-mediated cell killing: Studies have utilized H2TMRos to visualize the real-time deposition of ROS onto tumor cells during antibody-dependent cellular cytotoxicity (ADCC) by neutrophils, providing insights into immune system attack mechanisms. []

- Hatching envelope formation in shrimp: H2TMRos has been used to demonstrate the involvement of oxidases in the hardening of the protective hatching envelope surrounding shrimp eggs. []

- Inflammatory responses to bacterial infection: Research has shown that H2TMRos can detect changes in mitochondrial oxidative membrane potential within human fibroblasts exposed to Tannerella forsythia detaching factor, a bacterial toxin. This suggests a role for H2TMRos in understanding inflammatory pathways triggered by bacterial infections. []

Q3: What are the advantages of using Dihydrotetramethylrosamine over other ROS detection methods?

A3: Dihydrotetramethylrosamine offers several advantages:

- Specificity: It exhibits a degree of selectivity for certain ROS, notably hydrogen peroxide, making it suitable for targeted investigations. []

- Sensitivity: H2TMRos displays high sensitivity to ROS, enabling the detection of even subtle changes in oxidative stress levels. []

- Real-time monitoring: Its ability to fluoresce upon oxidation allows for real-time observation of ROS generation in living cells and tissues, offering dynamic insights into biological processes. [, ]

Q4: Are there any limitations to using Dihydrotetramethylrosamine as a research tool?

A4: While a powerful tool, there are some considerations:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)

![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)